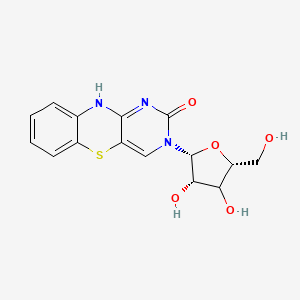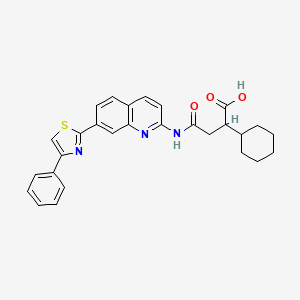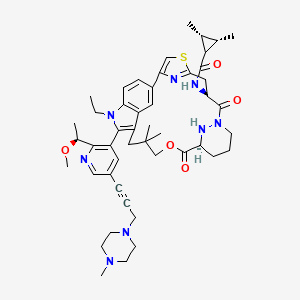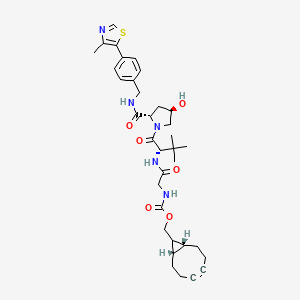
Vhll-bcn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VHLL-BCN is a compound used primarily in the field of click chemistry and targeted protein degradation. It is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, and this compound is particularly useful in the development of proteolysis targeting chimeras (PROTACs) that target transcription factors for degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of VHLL-BCN involves the modification of VHL E3 ligase ligands with bicyclooctyne (BCN) groups. This is typically achieved through a copper-free strain-promoted azide-alkyne cycloaddition reaction (SPAAC). The reaction conditions often involve the use of azide-modified DNA oligomers and BCN-modified VHL ligands, which are conjugated via the SPAAC reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants to maximize the efficiency of the SPAAC reaction .
Análisis De Reacciones Químicas
Types of Reactions: VHLL-BCN primarily undergoes click chemistry reactions, specifically the SPAAC reaction. This reaction is highly efficient and selective, making it ideal for the conjugation of VHL ligands with other molecules .
Common Reagents and Conditions: The common reagents used in the SPAAC reaction include azide-modified DNA oligomers and BCN-modified VHL ligands. The reaction is typically carried out under mild conditions, without the need for copper catalysts, which can be toxic to biological systems .
Major Products: The major products formed from the reactions involving this compound are conjugates of VHL ligands with other molecules, such as DNA oligomers or proteins. These conjugates are used in the development of PROTACs for targeted protein degradation .
Aplicaciones Científicas De Investigación
VHLL-BCN has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to improve the efficiency of click chemistry reactions. In biology and medicine, this compound is used in the development of PROTACs that target transcription factors for degradation, which has potential therapeutic applications in cancer treatment. In industry, this compound is used in the production of high-purity chemical reagents and in the development of new drug delivery systems .
Mecanismo De Acción
The mechanism of action of VHLL-BCN involves its role as a ligand for the VHL E3 ubiquitin ligase. This compound binds to the VHL ligase, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This process is highly specific and efficient, making this compound a valuable tool in targeted protein degradation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to VHLL-BCN include other VHL ligands that are used in the development of PROTACs. These include VH032 and VH298, which also bind to the VHL E3 ubiquitin ligase and facilitate targeted protein degradation .
Uniqueness: What sets this compound apart from other similar compounds is its modification with BCN groups, which allows for highly efficient and selective click chemistry reactions. This makes this compound particularly useful in the development of PROTACs that target transcription factors, which are often considered “undruggable” targets .
Propiedades
Fórmula molecular |
C35H45N5O6S |
|---|---|
Peso molecular |
663.8 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C35H45N5O6S/c1-21-30(47-20-38-21)23-13-11-22(12-14-23)16-36-32(43)28-15-24(41)18-40(28)33(44)31(35(2,3)4)39-29(42)17-37-34(45)46-19-27-25-9-7-5-6-8-10-26(25)27/h11-14,20,24-28,31,41H,7-10,15-19H2,1-4H3,(H,36,43)(H,37,45)(H,39,42)/t24-,25-,26+,27?,28+,31-/m1/s1 |
Clave InChI |
BJZGOBPFQRYATQ-XBBRVUHHSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OCC4C5C4CCC#CCC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


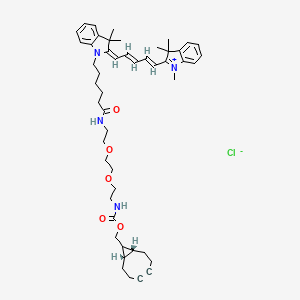


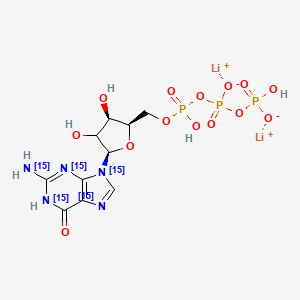
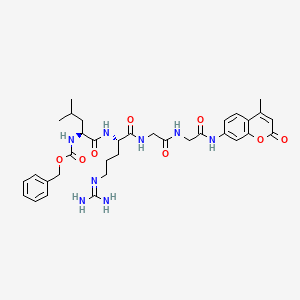


![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

